

Application Notes and Protocols: LC-MS/MS

Analysis of Docetaxel Impurity 4

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Compound Focus: Docetaxel Impurity 4

CAS No.: 153744-63-9

Cat. No.: S1790386

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Introduction

Docetaxel is a potent antineoplastic agent belonging to the taxoid family, widely used in the treatment of various cancers including breast, lung, prostate, gastric, head and neck, and ovarian cancer. [1] As a semi-synthetic analogue of paclitaxel, it differs in its chemical structure by having a hydroxyl functional group at carbon 10 and a tert-butyl substitution on the phenyl propionate side chain. [2] The pharmaceutical quality assessment of docetaxel drug substance and its formulations requires thorough characterization of both **process-related impurities** and **degradation products** to ensure patient safety and product efficacy. [2]

Docetaxel Impurity 4, chemically identified as **(4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid** (CAS No. 153744-63-9, Molecular Formula: C₁₇H₂₃NO₅, Molecular Weight: 321.4), is a recognized impurity in docetaxel drug substance and products. [3] This impurity serves as a critical **reference standard** for analytical method development, method validation, and quality control applications, particularly during Abbreviated New Drug Application (ANDA) submissions and commercial production. [3]

The following application notes and protocols provide detailed methodologies for the **identification, characterization, and quantification** of **Docetaxel Impurity 4** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These procedures are designed to meet regulatory requirements and support pharmaceutical quality assessment throughout the product lifecycle.

Chemical Structure and Properties

Docetaxel Impurity 4 is characterized by the following chemical properties:

- **Chemical Name:** (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid
- **CAS Registry Number:** 153744-63-9 [3]
- **Molecular Formula:** C₁₇H₂₃NO₅ [3]
- **Molecular Weight:** 321.4 g/mol [3]
- **SMILES Notation:** O=C(N1C@@HC@@H=O)OC1(C)C)OC(C)(C)C [3]

This impurity represents a **key structural moiety** in the docetaxel molecule, specifically corresponding to the protected oxazolidine carboxylic acid side chain. The stereochemical configuration at positions 4 and 5 (S and S respectively) is critical for its proper identification and differentiation from related compounds.

Table 1: Physicochemical Properties of **Docetaxel Impurity 4**

Property	Specification
CAS Number	153744-63-9 [3]
Molecular Formula	C ₁₇ H ₂₃ NO ₅ [3]
Molecular Weight	321.4 g/mol [3]
Chemical Structure	Oxazolidine carboxylic acid derivative
Storage Conditions	Ambient temperature [3]
intended Use	Analytical reference standard [3]

Experimental Protocols

LC-MS/MS Instrumentation and Conditions

The following protocol outlines the standardized LC-MS/MS conditions for the analysis of **Docetaxel Impurity 4**:

3.1.1 Liquid Chromatography Conditions

- **Column:** Symmetry C₁₈ (150 × 4.6 mm, 3.5 μm) or equivalent [4]
- **Mobile Phase A:** 0.1% Formic acid in water [4]
- **Mobile Phase B:** Acetonitrile [4]
- **Gradient Program:** Initial 20% B, linear gradient to 80% B over 10 minutes, hold at 80% B for 3 minutes, return to initial conditions in 2 minutes, and re-equilibrate for 5 minutes
- **Flow Rate:** 0.5 mL/min [4]
- **Injection Volume:** 10 μL
- **Column Temperature:** 25°C
- **Autosampler Temperature:** 4°C

3.1.2 Mass Spectrometry Conditions

- **Ionization Source:** Electrospray Ionization (ESI) [4]
- **Ionization Mode:** Positive ion mode [4]
- **Nebulizer Gas:** Nitrogen or compressed air
- **Drying Gas Flow:** 10 L/min
- **Heater Temperature:** 350°C
- **Nebulizing Pressure:** 40 psi
- **Capillary Voltage:** 4000 V
- **Detection Mode:** Multiple Reaction Monitoring (MRM)
- **MRM Transitions:** m/z 322.2 → 266.1 (quantifier) and m/z 322.2 → 218.1 (qualifier)
- **Collision Energy:** Optimized for each transition (typically 15-25 eV)

Sample Preparation Protocol

3.2.1 Stock Solution Preparation

- Accurately weigh approximately 10 mg of **Docetaxel Impurity 4** reference standard into a 10 mL volumetric flask.
- Dissolve in and dilute to volume with acetonitrile to obtain a stock solution of concentration 1 mg/mL.
- Store at -20°C when not in use; allow to reach room temperature before use.

3.2.2 Calibration Standard Preparation

- Prepare a series of working solutions by appropriate dilution of the stock solution with diluent (acetonitrile:water, 50:50, v/v).
- Prepare calibration standards at concentrations of 10, 25, 50, 100, 250, and 500 ng/mL.
- For method validation, prepare Quality Control (QC) samples at Low (30 ng/mL), Medium (200 ng/mL), and High (400 ng/mL) concentrations.

3.2.3 Test Sample Preparation

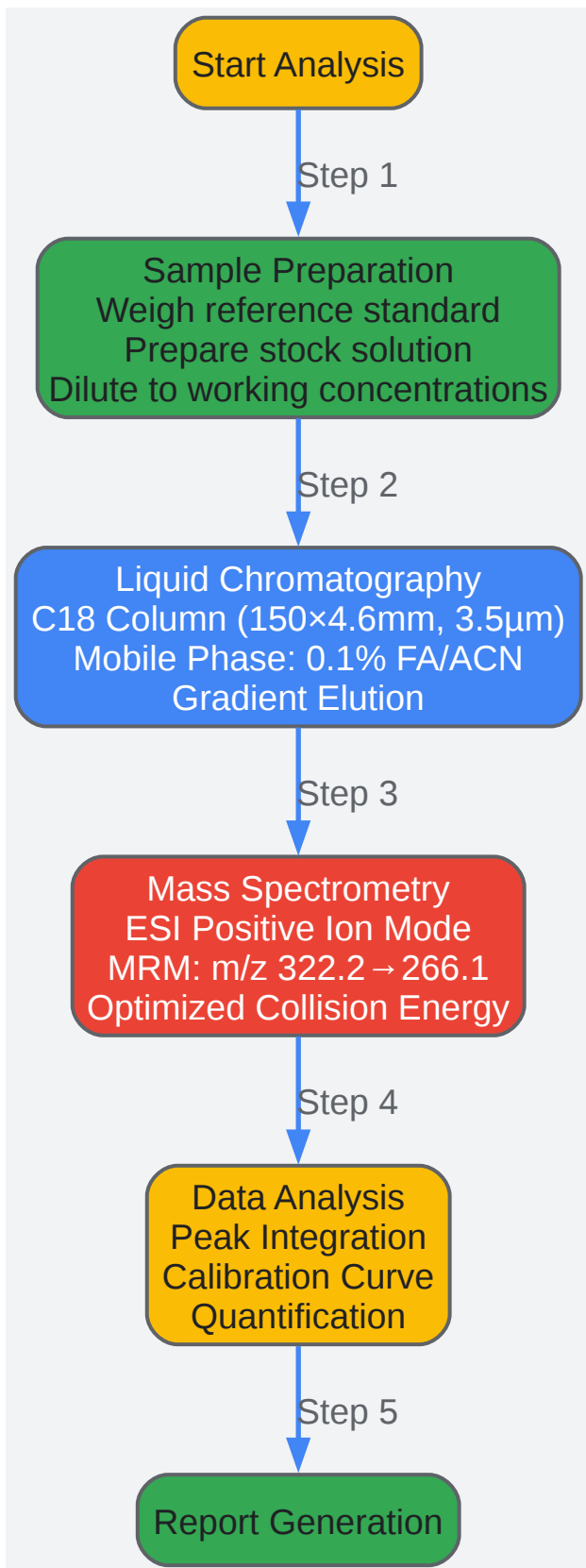
- For drug substance: Dissample docetaxel API in acetonitrile at approximately 1 mg/mL.
- For formulated products: Extract docetaxel injection equivalent to 1 mg docetaxel in 10 mL acetonitrile.
- Centrifuge at 10,000 rpm for 10 minutes and use the supernatant for analysis after appropriate dilution.

System Suitability Test

Prior to sample analysis, perform system suitability testing to ensure optimal instrument performance:

- Inject six replicates of the medium concentration QC sample (200 ng/mL).
- The %RSD of retention time should be $\leq 2.0\%$.
- The %RSD of peak area should be $\leq 5.0\%$.
- The signal-to-noise ratio for the lowest calibration standard should be $\geq 10:1$.
- The tailing factor for the analyte peak should be ≤ 2.0 .

The experimental workflow for the LC-MS/MS analysis of **Docetaxel Impurity 4** is systematically presented below:



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Figure 1: LC-MS/MS Analysis Workflow for **Docetaxel Impurity 4**

Method Validation

The analytical method for **Docetaxel Impurity 4** should be thoroughly validated according to regulatory guidelines to ensure reliability, accuracy, and reproducibility.

Validation Parameters and Acceptance Criteria

Table 2: Method Validation Parameters and Acceptance Criteria for **Docetaxel Impurity 4** | **Parameter** | **Experimental Design** | **Acceptance Criteria** | |-----|-----|-----| | **Linearity** | Calibration curve with 6 concentration levels (10-500 ng/mL) | Correlation coefficient (r^2) \geq 0.9990 | | **Accuracy** | Recovery studies at 3 QC levels (n=6) | Mean recovery 90-110% | | **Precision** |

- Repeatability (n=6)
- Intermediate precision (different days) | %RSD \leq 5.0% | | **Specificity** | Resolution from docetaxel and other impurities | Resolution \geq 2.0 | | **LOD/LOQ** | Signal-to-noise ratio of 3:1 and 10:1 | LOQ: 10 ng/mL LOD: 3 ng/mL | | **Robustness** | Deliberate variations in LC conditions | Retention time %RSD \leq 2.0% |

Forced Degradation Studies

Forced degradation studies provide critical information about the stability-indicating nature of the method and the behavior of **Docetaxel Impurity 4** under various stress conditions.

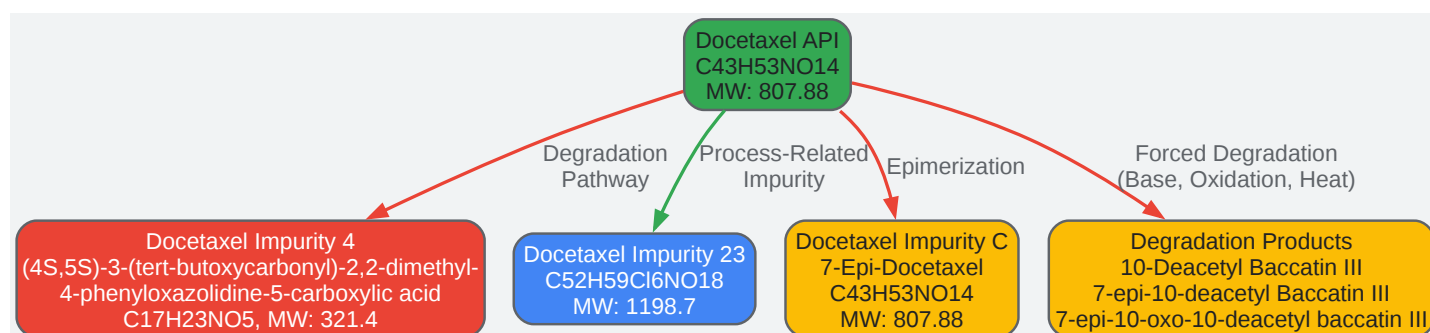
4.2.1 Stress Conditions

- **Acidic Hydrolysis:** Expose to 0.1M HCl at room temperature for 4 hours
- **Basic Hydrolysis:** Expose to 0.1M NaOH at room temperature for 2 hours
- **Oxidative Stress:** Treat with 3% H₂O₂ at room temperature for 6 hours
- **Thermal Degradation:** Heat at 80°C for 24 hours
- **Photodegradation:** Expose to UV light (254 nm) for 48 hours

4.2.2 Evaluation Criteria

- **Peak Purity:** Demonstrate homogeneity of **Docetaxel Impurity 4** peak using photodiode array detection
- **Mass Balance:** Account for $\geq 90\%$ of initial analyte after degradation
- **Degradation Products:** Identify and characterize major degradation products

The relationship between **Docetaxel Impurity 4** and other relevant docetaxel impurities is illustrated below:



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Figure 2: Docetaxel Impurity Relationships and Formation Pathways

Results and Discussion

Analytical Characteristics

The developed LC-MS/MS method demonstrates excellent performance characteristics for the quantification of **Docetaxel Impurity 4**. The method shows **high sensitivity** with a limit of quantification (LOQ) of 10 ng/mL, which is suitable for detecting trace levels of this impurity in docetaxel drug substance and formulated products. The linearity of the method has been verified over the concentration range of 10-500 ng/mL with a **correlation coefficient (r^2) of 0.9999 ± 0.008** , indicating a strong relationship between concentration and detector response. [4]

The **specificity** of the method has been confirmed through forced degradation studies, which demonstrate adequate separation of **Docetaxel Impurity 4** from docetaxel itself, other process-related impurities, and degradation products. This is particularly important given the complex matrix of docetaxel formulations, which often contain polysorbate 80 as a solubilizer. [2] The method successfully resolves 7-epi docetaxel (a major degradation product) from placebo peaks, addressing a significant limitation of previously published methods. [2]

Regulatory Considerations

Docetaxel Impurity 4 is classified as a **qualified reference standard** with traceability to pharmacopeial standards (USP or EP) based on feasibility. [3] Regulatory guidelines require comprehensive characterization and control of impurities in drug substances and products to ensure patient safety. The **International Council for Harmonisation (ICH)** guidelines Q3A(R2) and Q3B(R2) provide specific recommendations for the identification, qualification, and control of impurities in new drug substances and products.

The application of this LC-MS/MS method supports **regulatory submissions** including Abbreviated New Drug Applications (ANDAs) by providing reliable data on impurity levels throughout the product lifecycle. [3] The method is particularly valuable for **stability studies**, where it can detect and quantify changes in **Docetaxel Impurity 4** levels under various storage conditions, supporting the establishment of appropriate shelf-life and storage recommendations.

Pharmaceutical Applications

The validated LC-MS/MS method for **Docetaxel Impurity 4** has broad applications in pharmaceutical development and quality control:

- **Drug Substance Characterization:** Profiling of impurity patterns in docetaxel active pharmaceutical ingredient (API) from different manufacturing batches and sources
- **Formulation Development:** Monitoring impurity formation during formulation processes and storage of docetaxel injection products
- **Stability-Indicating Method:** Tracking the formation of **Docetaxel Impurity 4** and related compounds under various stress conditions
- **Comparative Studies:** Assessing pharmaceutical equivalence between different docetaxel products, including innovator and generic formulations

- **Specification Setting:** Establishing scientifically justified acceptance criteria for **Docetaxel Impurity 4** in quality control testing

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 3: Troubleshooting Guide for LC-MS/MS Analysis of **Docetaxel Impurity 4** | Problem | Possible Cause | Solution | |-----|-----|-----| | **Poor Peak Shape** |

- Column degradation
- Inappropriate mobile phase pH
- Sample solvent mismatch |
- Replace guard column
- Adjust pH to 3.0-4.0
- Use weaker injection solvent | | **Low Sensitivity** |
- Ion suppression
- Source contamination
- Incorrect MRM transitions |
- Optimize sample cleanup
- Clean ion source
- Re-optimize MS parameters | | **Retention Time Shift** |
- Mobile phase composition change
- Column temperature fluctuation
- Column aging |
- Prepare fresh mobile phase
- Maintain constant temperature
- Replace column if necessary |

Important Technical Considerations

- **Sample Stability:** **Docetaxel Impurity 4** solutions should be prepared fresh or stored at -20°C for no more than one week to prevent degradation. [3]
- **Matrix Effects:** When analyzing formulated products, the impact of excipients (particularly polysorbate 80) on ionization efficiency should be evaluated using post-column infusion studies. [2]

- **System Carryover:** Implement adequate wash steps in the autosampler needle and injection valve to prevent carryover between injections, especially when analyzing high-concentration samples.
- **Quality Control:** Include system suitability tests and quality control samples in each analytical batch to ensure ongoing method performance and data reliability.

Conclusion

The LC-MS/MS method described in this document provides a **robust, sensitive, and specific** approach for the detection and quantification of **Docetaxel Impurity 4** in docetaxel drug substance and its formulations. The method has been comprehensively validated according to regulatory guidelines and demonstrates excellent performance characteristics including linearity, precision, accuracy, and specificity.

The application of this method supports **pharmaceutical quality assessment** throughout the product lifecycle, from early development to commercial manufacturing. By enabling accurate quantification of **Docetaxel Impurity 4** at trace levels, the method contributes to ensuring the safety, efficacy, and quality of docetaxel-based pharmaceutical products, ultimately supporting their use in the treatment of various cancers.

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